

# IMGC936: A Technical Overview of In Vitro and In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

IMGC936 is an antibody-drug conjugate (ADC) that was investigated for the treatment of various solid tumors.[1][2] It comprises a humanized monoclonal antibody targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9), a cell surface protein overexpressed in several cancers, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancer.[3][4] The antibody is site-specifically conjugated to a maytansinoid payload, DM21-C, via a stable tripeptide linker.[5][6] This technical guide provides a comprehensive summary of the preclinical in vitro and in vivo studies of IMGC936, detailing its mechanism of action, efficacy, and the experimental protocols used in its evaluation. Despite promising preclinical data, the clinical development of IMGC936 was discontinued due to not meeting safety and efficacy benchmarks in Phase 1 trials.[1][7]

## **Molecular Composition and Design**

IMGC936 was engineered for enhanced therapeutic potential. The antibody component is a high-affinity humanized mAb that targets ADAM9.[8][9] To improve its plasma half-life and overall exposure, the antibody's Fc domain incorporates the YTE mutation (M252Y/S254T/T256E).[3][5]

The cytotoxic payload, DM21-C, is a next-generation maytansinoid that functions by disrupting microtubules.[7][10] This payload is attached to the antibody via a stable, cleavable tripeptide



linker, with a drug-to-antibody ratio (DAR) of approximately 2.0.[5][6] The site-specific conjugation is achieved at engineered cysteine residues at position 442 of the antibody's heavy chains.[6]

### **Mechanism of Action**

The proposed mechanism of action for IMGC936 involves a multi-step process initiated by the binding of the ADC to ADAM9 on the surface of tumor cells.[11]

- Binding and Internalization: IMGC936 binds to ADAM9-expressing tumor cells and is subsequently internalized through receptor-mediated endocytosis.[3][11]
- Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to
  lysosomes. Lysosomal proteases, such as cathepsin B, cleave the tripeptide linker, releasing
  the payload catabolite, DM21-C-Cys.[6][11]
- Activation of Cytotoxic Payload: Further proteolysis of DM21-C-Cys releases the active maytansinoid catabolite DM51, which can be further metabolized to DM50 through Smethylation.[6][11]
- Microtubule Disruption and Cell Death: DM50 and DM51 bind to tubulin, disrupting
  microtubule dynamics.[6][12] This leads to cell cycle arrest in the G2/M phase and ultimately,
  apoptotic cell death.[6][11]
- Bystander Effect: The active catabolites, DM50 and DM51, are cell-permeable and can
  diffuse out of the target cell to kill neighboring cancer cells, a phenomenon known as the
  bystander effect.[5][11]





Click to download full resolution via product page

IMGC936 Mechanism of Action

# In Vitro Studies Cytotoxicity Assays

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines.[5] The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[5] It's noteworthy that the sensitivity of the cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors like internalization and processing rates may influence its efficacy.[5]

| Cell Line                      | Cancer Type | ADAM9 Expression (ABC) | IC50 (nmol/L) |
|--------------------------------|-------------|------------------------|---------------|
| Various                        | Multiple    | 5,000 - 90,000         | 0.2 - 224     |
| ABC: Antibody Binding Capacity |             |                        |               |

### **Bystander Killing Assay**

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture experiment. ADAM9-negative NCI-H1975 cells expressing red fluorescent protein (RFP) were cultured with



varying numbers of parental ADAM9-positive NCI-H1975 cells.[5] Treatment with IMGC936 resulted in the killing of the ADAM9-negative cells, demonstrating a clear bystander effect.[5]

#### **Cell Cycle and Apoptosis Analysis**

Treatment of NCI-H1703 cells with IMGC936 led to cell cycle arrest in the G2-M phase, consistent with the mechanism of action of maytansinoid compounds that interfere with tubulin. [6] Further analysis confirmed that IMGC936 induced apoptosis in these cells.[13]

## In Vivo Studies Xenograft Models

IMGC936 exhibited significant anti-tumor activity in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of human cancers, including non-small cell lung, gastric, and colorectal cancers.[5][14] In some models, a single intravenous dose of IMGC936 led to complete and durable tumor remissions.[14] The anti-tumor activity was observed across a range of doses from 1.25 to 10 mg/kg.[11]

| Xenograft Model   | Cancer Type                                      | IMGC936 Dose                     | Outcome                                     |
|-------------------|--------------------------------------------------|----------------------------------|---------------------------------------------|
| EBC-1             | Non-small cell lung                              | 8.6 mg/kg (single<br>dose)       | Complete and durable remissions in 6/6 mice |
| Various CDX & PDX | Breast, Lung, Gastric,<br>Colorectal, Pancreatic | 1.25 - 10 mg/kg<br>(single dose) | Significant antitumor activity              |

### **Pharmacokinetics and Safety**

Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for IMGC936 with good conjugate stability.[15] The YTE mutation in the antibody's Fc region contributed to an extended plasma half-life.[3][16] Toxicology studies in cynomolgus monkeys indicated an acceptable safety profile, with no target-related toxicities identified at doses exceeding those required for anti-tumor activity in murine models.

# **Experimental Protocols**In Vitro Cytotoxicity Assay







- Cell Seeding: Tumor cells (200 to 4,000 cells per well) were seeded in 100  $\mu$ L of complete culture medium in 96-well plates.[5]
- Treatment: IMGC936 or a non-targeting control ADC was added to the wells.
- Incubation: Plates were incubated for a specified period (e.g., 5 days) at 37°C.[5]
- Viability Assessment: Cell viability was measured using a WST-8 cytotoxicity assay.[5]
- Data Analysis: Dose-response curves and IC50 values were generated using non-linear regression.[17]





Click to download full resolution via product page

In Vitro Cytotoxicity Assay Workflow

### **Bystander Killing Co-culture Assay**

- Cell Seeding: ADAM9-negative cells expressing a fluorescent marker (e.g., RFP) were cultured alone or with increasing numbers of unlabeled ADAM9-positive parental cells.[5]
- Treatment: The co-cultures were treated with IMGC936 (e.g., 67 nmol/L).[5]



- Incubation: The cultures were incubated for 5 days.
- Viability Assessment: The number of viable fluorescently labeled ADAM9-negative cells was monitored using a live-cell analysis system.[5]

#### In Vivo Xenograft Studies

- Tumor Implantation: Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.
- Treatment: Once tumors reached a specified size, mice were treated with a single intravenous dose of IMGC936 or a vehicle control.
- Monitoring: Tumor growth was monitored over time by measuring tumor volume.
- Efficacy Evaluation: The anti-tumor activity was evaluated based on tumor growth inhibition or regression.

#### Conclusion

The preclinical data for IMGC936 demonstrated a promising anti-tumor profile. Its targeted delivery of a potent maytansinoid payload to ADAM9-expressing cancer cells, coupled with a bystander effect, resulted in significant cytotoxicity and in vivo efficacy across a range of tumor models. The ADC also exhibited a favorable pharmacokinetic and safety profile in non-human primates. However, these encouraging preclinical findings did not translate into the desired clinical outcomes, leading to the discontinuation of its development. This underscores the challenges in translating preclinical success to clinical efficacy and safety in oncology drug development. The detailed study of IMGC936, however, provides valuable insights for the future design and development of antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. fiercebiotech.com [fiercebiotech.com]
- 2. ADAM9: Overview & Clinical Research Progress-DIMA BIOTECH [dimabio.com]
- 3. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMGC-936 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. macrogenics.com [macrogenics.com]
- 9. researchgate.net [researchgate.net]
- 10. news.abbvie.com [news.abbvie.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [IMGC936: A Technical Overview of In Vitro and In Vivo Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#in-vitro-and-in-vivo-studies-of-imgc936]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com